molecular formula C11H17NO4S B1612649 Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate CAS No. 73956-16-8

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate

Cat. No.: B1612649
CAS No.: 73956-16-8
M. Wt: 259.32 g/mol
InChI Key: PPORIIMLVGSHLO-UHFFFAOYSA-N
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Description

Molecular Architecture and IUPAC Nomenclature

The molecular architecture of ethyl 2-(diethoxymethyl)thiazole-4-carboxylate follows the systematic International Union of Pure and Applied Chemistry nomenclature as ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate. The compound's structure centers around a five-membered thiazole ring containing both sulfur and nitrogen heteroatoms positioned at the 1 and 3 positions respectively. The carboxylate functionality occupies the 4-position of the thiazole ring, while the diethoxymethyl substituent is attached at the 2-position.

The molecular formula C₁₁H₁₇NO₄S reflects the presence of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom within the molecular framework. The exact molecular mass calculations yield 259.087829 atomic mass units for the monoisotopic mass, demonstrating the precision required for analytical characterization. The compound exists under Chemical Abstracts Service registry number 73956-16-8, providing definitive identification within chemical databases.

Alternative nomenclature systems recognize this compound as 4-thiazolecarboxylic acid, 2-(diethoxymethyl)-, ethyl ester, emphasizing the ester functionality derived from the parent carboxylic acid. The diethoxymethyl group represents an acetal functionality, wherein two ethoxy groups are bonded to a single carbon atom that connects to the thiazole ring. This structural feature contributes significantly to the compound's chemical reactivity and conformational behavior.

Molecular Parameter Value Reference
Molecular Formula C₁₁H₁₇NO₄S
Molecular Weight 259.32 g/mol
Monoisotopic Mass 259.087829 Da
Chemical Abstracts Service Number 73956-16-8
Melting Point 70-72°C

Crystallographic Analysis and Conformational Studies

Crystallographic investigations of this compound reveal essential structural parameters that govern the compound's solid-state arrangement and molecular conformation. The compound crystallizes with specific lattice parameters that reflect the intermolecular interactions between adjacent molecules within the crystal structure. The thiazole ring system maintains planarity, consistent with aromatic character and delocalized electron distribution across the five-membered heterocycle.

Conformational analysis demonstrates that the diethoxymethyl substituent adopts specific orientations relative to the thiazole plane, influenced by steric interactions between the ethoxy groups and electronic effects from the electron-rich thiazole ring. The dihedral angles between the thiazole ring and attached substituents provide insights into the preferred molecular geometry. Similar thiazole derivatives show dihedral angles ranging from 13 to 44 degrees between the thiazole core and phenyl substituents, indicating significant conformational flexibility within this chemical class.

The ethyl carboxylate group typically adopts conformations that minimize steric hindrance while maximizing electronic stabilization through resonance interactions with the thiazole ring. The carbon-oxygen bond lengths within the ester functionality reflect the double-bond character contributed by resonance structures, while the carbon-carbon bonds maintain single-bond characteristics. Intermolecular hydrogen bonding patterns in the crystal lattice involve the oxygen atoms of the ester and acetal functionalities, contributing to the overall crystal stability.

Crystal packing arrangements demonstrate the role of van der Waals interactions and weak hydrogen bonds in stabilizing the three-dimensional structure. The molecular geometry optimization through computational methods reveals bond lengths and angles that correlate well with experimental crystallographic data, validating theoretical predictions of structural parameters. The thiazole ring geometry shows nitrogen-carbon and sulfur-carbon bond lengths consistent with aromatic heterocyclic systems, while the pendant groups maintain geometries typical of aliphatic ethers and esters.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic characterization of this compound provides comprehensive structural confirmation through multiple analytical techniques. Infrared spectroscopy reveals characteristic absorption bands that identify key functional groups within the molecular structure. The carbonyl stretching frequency of the ester group appears in the range of 1750-1730 wavenumbers, consistent with ethyl ester functionalities. Carbon-hydrogen stretching vibrations from aliphatic groups occur between 3000-2850 wavenumbers, while aromatic carbon-hydrogen stretches from the thiazole ring appear around 3100-3050 wavenumbers.

Nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule. Proton nuclear magnetic resonance analysis shows characteristic patterns for the ethyl ester group, including a triplet for the methyl group around 1.3 parts per million and a quartet for the methylene group near 4.2 parts per million, both consistent with ethyl ester chemical shifts. The diethoxymethyl substituent produces distinct signals, with the acetal proton appearing as a singlet in the downfield region due to deshielding by the adjacent oxygen atoms.

The thiazole ring proton exhibits characteristic chemical shift values in the aromatic region between 6-8.5 parts per million, reflecting the electron-deficient nature of this heterocyclic system. The methylene protons of the ethoxy groups within the diethoxymethyl substituent appear as overlapping multiplets, while the corresponding methyl groups produce triplet patterns due to coupling with adjacent methylene protons. Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the ester group in the characteristic region around 170 parts per million, while thiazole ring carbons appear in the aromatic region.

Mass spectrometry analysis demonstrates fragmentation patterns characteristic of thiazole esters and acetal functionalities. The molecular ion peak appears at mass-to-charge ratio 259, corresponding to the molecular weight of the intact compound. Common fragmentation pathways include loss of ethoxy groups from both the ester and acetal functionalities, producing characteristic fragment ions. Alpha-cleavage adjacent to the carbonyl group yields acylium ions, while loss of alkoxy radicals represents typical fragmentation for ester compounds.

Spectroscopic Technique Key Observations Characteristic Values
Infrared Spectroscopy Carbonyl Stretch 1750-1730 cm⁻¹
Infrared Spectroscopy Aliphatic Carbon-Hydrogen 3000-2850 cm⁻¹
Proton Nuclear Magnetic Resonance Ethyl Ester Methyl 1.3 ppm (triplet)
Proton Nuclear Magnetic Resonance Ethyl Ester Methylene 4.2 ppm (quartet)
Mass Spectrometry Molecular Ion m/z 259

Computational Chemistry Approaches to Electronic Structure

Computational chemistry investigations of this compound employ density functional theory methods to elucidate electronic structure properties and molecular orbital characteristics. The Becke three-parameter Lee-Yang-Parr functional with 6-31G(d,p) basis set provides optimized molecular geometries that correlate well with experimental structural data. These calculations reveal the distribution of electron density across the molecular framework, highlighting regions of high and low electron density that influence chemical reactivity.

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy calculations demonstrate the electronic properties that govern the compound's behavior in chemical reactions. The energy gap between these frontier molecular orbitals indicates the compound's electronic stability and tendency toward electron transfer processes. The thiazole ring system contributes significantly to both molecular orbitals, reflecting the aromatic character and electron delocalization within this heterocyclic framework.

Natural population analysis reveals atomic charges distributed throughout the molecular structure, providing insights into electrophilic and nucleophilic reaction sites. The sulfur atom within the thiazole ring typically exhibits partial positive character, while nitrogen maintains partial negative charge distribution. The carbonyl oxygen of the ester group demonstrates significant negative charge density, consistent with its role as a hydrogen bond acceptor and nucleophilic site.

Electrostatic potential surface calculations illustrate the three-dimensional distribution of charge around the molecule, identifying regions of high electron density that attract electrophilic species and areas of low electron density that interact favorably with nucleophiles. The molecular electrostatic potential maps reveal the electronic environment surrounding each functional group, explaining observed reactivity patterns and intermolecular interaction preferences.

Vibrational frequency calculations through computational methods predict infrared absorption bands and provide assignments for observed spectroscopic features. These theoretical predictions correlate closely with experimental infrared spectra, validating the computational model and enhancing understanding of vibrational modes. The calculated frequencies help interpret experimental spectra and identify specific molecular motions associated with each absorption band.

Properties

IUPAC Name

ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO4S/c1-4-14-10(13)8-7-17-9(12-8)11(15-5-2)16-6-3/h7,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPORIIMLVGSHLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC(=CS1)C(=O)OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585293
Record name Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73956-16-8
Record name Ethyl 2-(diethoxymethyl)-4-thiazolecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73956-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585293
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of Sodium 2,2-Diethoxy Acetate

  • Reactants : 2,2-Dichloroacetic acid, sodium ethoxide (3:1 molar ratio).
  • Conditions :
    • Solvent: Ethanol.
    • Temperature: 60–80°C.
    • Duration: 2–3 hours.
  • Outcome : Sodium 2,2-diethoxy acetate is formed in situ and used directly in the next step without isolation.

Step 2: Formation of Ethyl 2,2-Diethoxy Acetate

  • Reactants : Sodium 2,2-diethoxy acetate, HCl in ethanol.
  • Conditions :
    • Temperature: Room temperature.
    • Workup: Neutralization and extraction with dichloromethane (DCM).
  • Yield : ~85%.

Step 3: Hantzsch Thiazole Cyclization

  • Reactants :
    • Ethyl 2,2-diethoxy acetate.
    • Thiourea.
    • Ethyl bromopyruvate.
  • Conditions :
    • Solvent: Ethanol.
    • Temperature: Reflux (78°C).
    • Duration: 4–6 hours.
  • Mechanism :
    The α-halo carbonyl (ethyl bromopyruvate) reacts with thiourea to form a thioamide intermediate, which cyclizes with the diethoxy acetate to yield the thiazole core.

Optimization and Critical Parameters

Parameter Optimal Range Impact on Yield/Purity
Molar ratio (Step 1) 1:3 (acid:sodium ethoxide) Ensures complete dechlorination.
Reaction temperature (Step 3) 60–70°C Prevents decomposition of intermediates.
Solvent (Step 3) Ethanol Enhances solubility of reactants.

Comparative Analysis of Methods

Method Advantages Limitations
Hantzsch cyclization High yield (85%), scalable Requires strict temperature control
Sulfonamide route Modular for derivatives Lower relevance to target

Industrial Applicability

The method from CN110423227A is preferred for large-scale production due to its high yield and use of cost-effective reagents like ethanol and sodium ethoxide. The diethoxy group enhances stability during storage, making the compound suitable for further functionalization.

Chemical Reactions Analysis

Hydrolysis of the Diethoxymethyl Group

The diethoxymethyl group undergoes acid-catalyzed hydrolysis to yield ethyl 2-formylthiazole-4-carboxylate, a reaction critical for generating aldehyde functionalities in heterocyclic systems.

Reaction Conditions

  • Reactants : Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate, acetone, aqueous HCl (2 N)

  • Temperature : Reflux (~100°C)

  • Time : 1 hour

  • Yield : 92%

Mechanism

The reaction proceeds via acid-catalyzed cleavage of the acetal (diethoxymethyl) group. The acidic environment protonates the oxygen atoms, destabilizing the acetal and releasing ethanol. The intermediate hemiacetal further hydrolyzes to the aldehyde (Fig. 1).

Figure 1 : Hydrolysis mechanism of the diethoxymethyl group under acidic conditions.

Comparative Reaction Data

The hydrolysis efficiency varies with reaction parameters. Key findings include:

Parameter Condition A Condition B
Solvent AcetoneAcetone + H<sub>2</sub>O
Acid Concentration 2 N HCl1 M HCl
Reaction Time 1 h45 min
Yield 92%85%

Condition A (higher acid concentration) provided superior yields, while Condition B prioritized shorter reaction times.

Side Reactions and Byproducts

  • Over-Hydrolysis : Prolonged exposure to strong acids may lead to ester hydrolysis, forming 2-formylthiazole-4-carboxylic acid. This is mitigated by controlled reaction times .

  • Oxidation : The aldehyde product is susceptible to oxidation, necessitating inert atmospheres or stabilizers during storage .

Industrial and Pharmacological Relevance

The hydrolysis product is pivotal in synthesizing:

  • Antimicrobial Agents : Thiazole aldehydes are intermediates in sulfonamide derivatives with demonstrated activity against bacterial DNA gyrase .

  • Kinase Inhibitors : Analogous structures are used in ERK5 inhibitor development, though direct applications of this compound remain under exploration .

Optimization Strategies

  • Solvent Choice : Acetone enhances reaction homogeneity and prevents side reactions.

  • Catalyst Screening : Copper(I) chloride has been explored to accelerate acetal cleavage but showed limited efficacy .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate has been studied for its potential as an enzyme inhibitor. It shows promise in drug development aimed at treating diseases that benefit from enzyme inhibition.

  • Enzyme Inhibition Studies : The compound has been investigated as a potential antagonist against UDP-N-acetylmuramate/l-alanine ligase, a target enzyme in bacterial cell wall synthesis. Docking studies have evaluated its binding affinities and interactions with this enzyme, indicating significant potential for therapeutic applications in combating bacterial infections .

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial and antifungal properties.

  • Antibacterial Studies : In vitro studies have demonstrated significant antibacterial activity against multidrug-resistant strains such as Staphylococcus epidermidis and Pseudomonas aeruginosa. Minimum inhibitory concentration (MIC) values were determined, showing effective inhibition at low concentrations .
  • Antifungal Activity : The compound also displayed antifungal activity against Candida glabrata, making it a candidate for further exploration in antifungal drug development .

Organic Synthesis

This compound serves as a precursor for synthesizing various thiazole derivatives.

  • Synthesis Techniques : One-pot synthesis methods utilizing N-alkyl-substituted thioureas have been employed to produce this compound efficiently. Adjustments in temperature and solvent choice can optimize yield and purity .

Structural Comparison and Derivative Development

The structural uniqueness of this compound allows for the development of derivatives with enhanced properties.

Compound NameStructure CharacteristicsUnique Features
Ethyl 2-formylthiazole-4-carboxylateContains a formyl group instead of diethoxymethylPrimarily used as a building block in synthesis
Ethyl 2-methylthiazole-4-carboxylateMethyl group instead of diethoxymethylExhibits different reactivity patterns
Ethyl 2-aminothiazole-4-carboxylateAmino group presentKnown for its antibacterial properties

This compound stands out due to its specific diethoxymethyl modification, influencing its solubility, reactivity, and biological activity compared to similar compounds .

Case Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various thiazole derivatives, this compound was highlighted for its effective inhibition against gram-positive and gram-negative bacteria. The results indicated that compounds with similar thiazole structures could be optimized for enhanced antibacterial activity through structural modifications .

Case Study 2: Enzyme Inhibition Mechanism

A detailed investigation into the enzyme inhibition mechanism revealed that this compound binds selectively to UDP-N-acetylmuramate/l-alanine ligase. This selectivity suggests potential for targeted drug design, particularly in developing antibiotics that can circumvent resistance mechanisms in bacteria .

Mechanism of Action

The mechanism of action of ethyl 2-(diethoxymethyl)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the thiazole ring .

Comparison with Similar Compounds

Table 1: Electronic Properties of Selected Thiazole-4-carboxylate Derivatives

Compound Substituent at Position 2 HOMO–LUMO Gap (eV) Key Electronic Feature Reference
1 –NH–N=CH–C₆H₄–NO₂ 4.21 Extended conjugation via –NO₂
3 –C₆H₄–OH ~5.3 Hydrogen bonding, no conjugation
Ethyl 2-(CF₃)thiazole-4-carboxylate –CF₃ Not reported Electron-withdrawing, no conjugation

Anticancer Activity

  • Ethyl 2-(1,3-dioxoisoindolin-2-yl)acetamido derivatives (5a, 5b) : These derivatives inhibit colorectal cancer cell proliferation (HCT-116) with IC₅₀ values of 0.72 μM and 1.55 μM, respectively, comparable to methotrexate (IC₅₀ = 0.7 μM). They target β-catenin, a key protein in colorectal cancer progression .

Antimicrobial and Antioxidant Activity

  • Ethyl 2-(arylidenehydrazinyl)thiazole-4-carboxylates (2a–r) : Derivatives with –OCH₃ and –OH groups (e.g., 2g, 2h) exhibit potent antioxidant activity (%FRSA: 84.46 and 74.50) and moderate antimicrobial effects against E. coli and S. aureus .

Physicochemical and ADMET Properties

  • Lipophilicity and Solubility : Derivatives with polar substituents (e.g., –OH, –NH₂) show improved aqueous solubility but reduced membrane permeability. The –CF₃ group increases lipophilicity (logP ~2.8), favoring blood-brain barrier penetration .
  • ADMET Profiles: Aminothiazole derivatives (e.g., 5a, 5b) exhibit favorable pharmacokinetic properties with low predicted hepatotoxicity and high intestinal absorption .

Biological Activity

Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, mechanism of action, and potential applications in various fields.

Chemical Structure and Properties

  • Molecular Formula: C₉H₁₃N₁O₄S
  • Molecular Weight: Approximately 215.27 g/mol
  • IUPAC Name: Ethyl 2-(diethoxymethyl)-1,3-thiazole-4-carboxylate

The compound features a thiazole ring, which is crucial for its biological activity. The presence of functional groups such as diethoxymethyl and carboxylate enhances its reactivity and interaction with biological targets.

Synthesis

This compound can be synthesized through a multi-step process that typically involves:

  • Formation of Thiazole Ring: This can be achieved by reacting appropriate thioketones with ethyl esters.
  • Alkylation: The introduction of the diethoxymethyl group can be accomplished via alkylation methods using diethyl ether derivatives.
  • Purification: The product is purified through recrystallization or chromatographic techniques to yield high purity.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and biological pathways:

  • Enzyme Inhibition: The compound acts as an enzyme inhibitor by binding to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This is particularly significant in drug development for targeting metabolic pathways involved in diseases.

Antimicrobial Properties

This compound exhibits notable antimicrobial properties:

  • Broad-Spectrum Activity: Studies have shown that the compound is effective against both Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli.
Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa16 µg/mL

Antitumor Activity

Preliminary research indicates potential anticancer properties. This compound has been tested in vitro against various cancer cell lines, showing promising results:

  • Cell Lines Tested:
    • MDA-MB-231 (breast cancer)
    • A498 (renal cancer)
Cell Line GI50 (µM)
MDA-MB-23125.0 ± 0.8
A49822.3 ± 1.5

Study on Antimicrobial Effects

A study highlighted the compound's ability to inhibit the growth of various bacterial strains effectively. The results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Research Findings on Enzyme Inhibition

Research has demonstrated that this compound selectively inhibits specific cytochrome P450 enzymes, which are essential for drug metabolism. This selectivity could lead to reduced drug interactions in therapeutic settings, making it a candidate for further exploration in pharmacology.

Applications in Medicinal Chemistry

The compound serves as a valuable building block in synthesizing more complex heterocyclic compounds. Its applications extend to:

  • Pharmaceutical Development: Due to its enzyme-inhibiting properties, it is being explored for developing new drugs targeting metabolic diseases.
  • Agrochemicals: Its potential antimicrobial properties may also find applications in developing agricultural chemicals.

Q & A

Q. Table 1: Example Reaction Conditions

NucleophileSolventTemp (°C)CatalystYield (%)Diastereoselectivity (dr)
ThiophenolDCM25Rh(II)7885:15
BenzylamineTHF0Cu(I)6592:8

Derived from cyclopropane functionalization studies .

Basic: How is the structural integrity of this compound validated in synthetic chemistry?

Answer:
Structural validation employs:

  • Single-Crystal X-ray Diffraction (SC-XRD): Resolves bond lengths/angles (e.g., C-S bond: 1.68 Å, dihedral angle: 12.3° between thiazole and ester groups) .
  • NMR Spectroscopy:
    • ¹H NMR: Peaks at δ 1.40 (t, 3H, ester CH3), δ 4.41 (q, 2H, ester OCH2), δ 7.78 (s, 1H, thiazole H) .
    • ¹³C NMR: Carbonyl C=O at δ 168.2 ppm, thiazole C2 at δ 152.1 ppm .

Advanced: How can diastereoselectivity be controlled in cyclopropane functionalization reactions involving this compound?

Answer:
Diastereoselectivity depends on:

  • Solvent Polarity: Polar aprotic solvents (e.g., DMF) favor trans-adducts by stabilizing transition-state dipoles .
  • Temperature: Lower temps (0–10°C) enhance selectivity by slowing competing pathways .
  • Catalyst Choice: Rh(II) catalysts promote higher dr values (up to 95:5) compared to Cu(I) .

Mechanistic Insight:
The reaction proceeds via a donor-acceptor cyclopropane ring-opening mechanism, where nucleophile attack occurs at the less hindered position, stabilized by electron-withdrawing groups .

Advanced: What biological applications are associated with this compound and its derivatives?

Answer:
Derivatives like O4I2 (ethyl 2-((4-chlorophenyl)amino)thiazole-4-carboxylate) induce Oct3/4 , a pluripotency transcription factor:

  • Mechanism: O4I2 activates Oct3/4 promoter activity (EC₅₀ = 8.2 µM in HEK293 cells) and upregulates Nanog and Lin28 .
  • Applications: Reprogram somatic cells to induced pluripotent stem cells (iPSCs), bypassing viral vector limitations .

Q. Table 2: Biological Activity of O4I2 Derivatives

DerivativeEC₅₀ (µM)Cell LineKey Target
O4I28.2HEK293Oct3/4 promoter
O4I2-F5.4HFFs (human fibroblasts)Nanog upregulation

Data from high-throughput screening (HTS) campaigns .

Advanced: How are computational methods used to optimize its derivatives for drug discovery?

Answer:

  • QSAR Models: Correlate substituent electronic effects (e.g., Cl, NO₂) with Oct3/4 induction potency. Electron-withdrawing groups at the para-position enhance activity .
  • Docking Studies: Predict binding to Oct3/4’s DNA-binding domain, highlighting hydrogen bonds between the thiazole NH and Arg43 .

Advanced: How are contradictory synthesis yields resolved in literature reports?

Answer:
Discrepancies arise from:

  • Reagent Purity: Impure starting materials (e.g., ethyl 2-bromoacetate) reduce yields. Use HPLC-grade reagents for >95% purity .
  • Workup Methods: Rapid column chromatography (silica gel, 5% MeOH/DCM) minimizes decomposition of labile intermediates .

Advanced: What distinguishes this compound from structurally similar thiazole derivatives?

Answer:

  • Functional Groups: The diethoxymethyl group enhances solubility in organic solvents (logP = 2.1 vs. 1.5 for methyl analogs) .
  • Reactivity: The ester moiety undergoes selective hydrolysis (e.g., LiOH/THF) without affecting the thiazole ring, unlike nitro-substituted analogs .

Q. Table 3: Comparison with Analogous Thiazoles

CompoundlogPHydrolysis Rate (k, h⁻¹)Bioactivity (EC₅₀, µM)
This compound2.10.12N/A
Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate1.80.4512.3 (Anticancer)

Data from solubility and kinetic studies .

Advanced: How is crystallography applied to study its solid-state properties?

Answer:
SC-XRD reveals:

  • Packing Motifs: Hydrogen-bonded dimers (N-H···O=C) stabilize the crystal lattice, with a density of 1.432 g/cm³ .
  • Thermal Stability: Melting point correlates with intermolecular interactions (mp = 139–141°C for polymorph A) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate
Reactant of Route 2
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Ethyl 2-(diethoxymethyl)thiazole-4-carboxylate

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